molecular formula C32H50O6 B8255276 Alisol F 24-acetate

Alisol F 24-acetate

Cat. No.: B8255276
M. Wt: 530.7 g/mol
InChI Key: KFWYQAKZMXFEFB-XKFNBYHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Classification as a Protostane-Type Triterpenoid (B12794562) Alisol F 24-acetate is classified as a triterpenoid, a large class of natural products composed of six isoprene (B109036) units.ontosight.aiMore specifically, it belongs to the protostane (B1240868) type of triterpenoids. Protostane triterpenoids are characterized by a specific tetracyclic ring system with a side chain.researchgate.netdntb.gov.uathis compound's chemical structure features a pentacyclic ring system and includes an acetate (B1210297) group at the C-24 position, along with hydroxyl and methyl groups.ontosight.aiThe molecular formula of this compound is C₃₂H₅₀O₆, with a molecular weight of approximately 530.7 g/mol .molnova.comresearchgate.netThis classification is based on its structural features, which are derived from the protostane skeleton. Over 100 protostane triterpenoids, including various alisols and their acetate derivatives, have been isolated from Alisma species.researchgate.netdntb.gov.ua

Detailed Research Findings

Research into this compound has explored several potential biological activities. Studies have indicated that this compound can inhibit the secretion of Hepatitis B virus (HBV) surface antigen (HBsAg) and HBeAg, with reported IC₅₀ values of 7.7 µM and 5.1 µM, respectively. medchemexpress.comchemicalbook.com

Furthermore, this compound has demonstrated proapoptotic activity in cancer research. medchemexpress.com Investigations using multidrug-resistant human breast cancer cells (MCF-7/DOX) have shown that this compound can enhance the chemosensitivity and apoptosis induced by doxorubicin (B1662922). mdpi.comnih.gov This effect is suggested to be partly due to the inhibition of P-glycoprotein (P-gp), a transporter protein often implicated in multidrug resistance. molnova.commdpi.com this compound was found to be a potent P-gp inhibitor in a Caco-2 cell monolayer model. mdpi.com It increased the intracellular accumulation and nuclear migration of doxorubicin in MCF-7/DOX cells. mdpi.comnih.gov

Here is a summary of some research findings:

ActivityModel SystemKey ObservationSource
Inhibition of HBV surface antigen (HBsAg) secretionIn vitroIC₅₀ = 7.7 µM medchemexpress.comchemicalbook.com
Inhibition of HBV e-antigen (HBeAg) secretionIn vitroIC₅₀ = 5.1 µM medchemexpress.comchemicalbook.com
Enhancement of doxorubicin chemosensitivityMCF-7/DOX cells (multidrug-resistant breast cancer)Increased intracellular accumulation and nuclear migration of doxorubicin mdpi.comnih.gov
Induction of apoptosisMCF-7/DOX cellsPromoted doxorubicin-induced early apoptosis mdpi.comnih.gov
Inhibition of P-glycoprotein (P-gp)Caco-2 cell monolayer modelPotent inhibitory effect molnova.commdpi.com

These findings highlight this compound as a compound with potential in antiviral and anticancer research, particularly in addressing multidrug resistance in certain cancer cell lines through mechanisms involving P-gp inhibition and the promotion of apoptosis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R)-2-hydroxy-1-[(1S,2R,4S,6S,8R,12S,13S,14S,19R)-12-hydroxy-1,2,8,14,18,18-hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-6-yl]-2-methylpropyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O6/c1-17-14-21(27(29(5,6)36)37-18(2)33)38-22-16-32(9)19(25(17)22)15-20(34)26-30(7)12-11-24(35)28(3,4)23(30)10-13-31(26,32)8/h17,20-23,26-27,34,36H,10-16H2,1-9H3/t17-,20+,21+,22+,23+,26+,27-,30+,31+,32+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWYQAKZMXFEFB-XKFNBYHKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(OC2C1=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(C2)C)C)(C)C)C)O)C(C(C)(C)O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](O[C@@H]2C1=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(C2)C)C)(C)C)C)O)[C@H](C(C)(C)O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Synthetic Endeavors

Elucidation of the Molecular Architecture

Alisol F 24-acetate possesses a complex pentacyclic triterpenoid (B12794562) structure. Its systematic name is (24R)-24-acetoxy-11β,25-dihydroxy-16β,23β-epoxyprotost-13(17)-en-3-one iucr.org. The molecule consists of five fused rings: four six-membered rings (A, B, C, and E) and one five-membered ring (D) iucr.org.

The structural elucidation of this compound has been primarily achieved through comprehensive spectroscopic methods. Techniques such as 1H NMR, 13C NMR, and two-dimensional NMR (including HMQC, HMBC, COSY, and ROESY) have been instrumental in determining the arrangement of atoms and their connectivity within the molecule iucr.orgresearchgate.net. Chemical correlation studies have also contributed to confirming its structure iucr.org.

Crystallographic analysis has provided detailed insights into the solid-state structure of this compound. X-ray diffraction studies have revealed the conformations of the fused rings: rings A and B adopt slightly distorted boat conformations, while rings C and E are in chair conformations iucr.org. The five-membered ring D is described as almost planar iucr.org. The junctions between rings A and B, and rings B and C are trans-fused iucr.org. Intermolecular O—H⋯O hydrogen bonds contribute to the formation of a chain structure in the crystal lattice iucr.org.

The molecular formula of this compound is C₃₂H₅₀O₆, with a molecular weight of approximately 530.7 g/mol researchgate.netbiosynth.com. Early reports using a molecular formula of C₃₃H₅₂O₆ and a molecular weight of 548 g/mol also exist ontosight.ai. The structure includes an acetate (B1210297) group at the C-24 position, hydroxyl groups at C-11 and C-25, an epoxy group between C-16 and C-23, and a ketone group at C-3 iucr.org. The stereochemistry at the C-24 position is specifically defined as (24R) iucr.org.

Spectroscopic data, such as mass spectrometry (MS), have been used for the identification and characterization of this compound in complex mixtures from natural sources. For instance, UPLC-QqQ MS analysis has detected this compound with a quantification transition of m/z 513.31→339.33 mdpi.com. HPLC-DAD-Q-TOF MS has also been employed, providing information on retention times and accurate masses mdpi.com.

Approaches to Total Synthesis

Strategies for Chemical Modification and Derivative Generation

While a full total synthesis is not detailed, research indicates that chemical modification and the generation of derivatives of related alisol compounds, such as Alisol B 23-acetate, have been explored frontiersin.org. These modifications can lead to a diverse range of derivatives with altered biological activities frontiersin.org.

Studies on other alisol derivatives, like Alisol A and Alisol B, mention obtaining derivatives through structural modification frontiersin.org. For example, Alisol B 23-acetate can undergo reactions such as epoxidation with m-chloroperoxybenzoic acid (mCPBA) and amination at C-3 frontiersin.org. Deacetylation of Alisol B 23-acetate yields Alisol B frontiersin.org. These examples suggest potential strategies that could be applied to this compound to generate new derivatives, although specific methods for modifying this compound are not extensively described in the provided context. The isolation of a new natural nortriterpene from A. orientale with a carboxyl group at C-23 instead of the triol unit of Alisol A also highlights the potential for structural variations in this class of compounds thieme-connect.com.

The identification of numerous protostane-type terpenoids from Alisma species, including those with modified side chains or altered protostane (B1240868) units, further supports the feasibility of generating a wide array of this compound derivatives through targeted chemical transformations encyclopedia.pub.

The Biosynthesis and Regulation of this compound in Alisma Species

This compound is a prominent protostane-type triterpenoid found in species of the Alisma genus, particularly Alisma orientale. These compounds are significant secondary metabolites in Alisma species, which have a long history of use in traditional medicine. The biosynthesis of this compound, like other triterpenoids, follows a complex pathway originating from fundamental metabolic precursors.

Biosynthetic Pathways and Regulation

The production

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of Alisol F 24-acetate, providing the necessary separation from other structurally similar triterpenoids and endogenous compounds.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of alisol compounds. While specific studies focusing exclusively on this compound are part of broader analyses, the methodologies are well-established for its chemical class. For instance, HPLC methods combined with an Evaporative Light Scattering Detector (ELSD) have been successfully developed for the determination of related compounds like alisol A 24-acetate and alisol B 23-acetate in traditional medicine preparations. researchgate.net These methods demonstrate the utility of HPLC for quality control and quantification.

The separation is typically achieved using a reversed-phase column, such as a C18, with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and water. researchgate.net This approach allows for the effective separation of triterpenoids based on their polarity.

Table 1: Example of HPLC-ELSD Conditions for Analysis of Alisol Acetates

ParameterConditionsSource
Column Hypersil C18 (4.6 mm x 250 mm, 5 µm) researchgate.net
Mobile Phase Acetonitrile-Water (75:25) researchgate.net
Flow Rate 0.8 mL/min researchgate.net
Detector Evaporative Light Scattering Detector (ELSD) researchgate.net
Drift Tube Temp. 82°C
Gas Flow Rate 2.0 L/min

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. UPLC is particularly valuable when analyzing complex mixtures containing numerous triterpenes. mdpi.com In one study, a UPLC system was coupled with mass spectrometry to identify as many as 114 triterpenes from processed Alismatis Rhizoma extracts. mdpi.com

Furthermore, UPLC-based methods have been developed for sensitive and specific quantitative analysis of multiple constituents, including this compound, in biological matrices such as rat plasma, liver, and heart. researchgate.net This capability is crucial for pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of the compound in a biological system. researchgate.net

Spectrometric Techniques for Identification and Structural Characterization

While chromatography separates compounds, spectrometry is essential for their definitive identification and structural elucidation.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is frequently coupled with liquid chromatography (LC-MS) for the analysis of this compound. researchgate.net This hyphenated technique allows for both the separation and the highly sensitive detection and quantification of the target compound. researchgate.net

Positive electrospray ionization (ESI) is a common mode used for analyzing alisol compounds. researchgate.net For quantitative studies, such as determining the concentration of this compound in plasma, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are employed to enhance selectivity and sensitivity. researchgate.netresearchgate.net For example, a sensitive LC-MS method was developed for the simultaneous determination of alisol A and alisol A 24-acetate in rat plasma, demonstrating the technique's applicability to pharmacokinetic research. researchgate.net In a broader study, an ultra-high-performance liquid chromatography-tandem mass spectrometry method was used to quantify 14 constituents, including this compound, in rat plasma and tissues. researchgate.net

Table 2: General Parameters for LC-MS Analysis of Alisol Acetates

ParameterDetailsSource
Separation Kromasil C18 column researchgate.net
Mobile Phase Acetonitrile (containing 0.1% formic acid)-water researchgate.net
Ionization Mode Positive Electrospray Ionization (ESI+) researchgate.net
Detection Mode Selected Ion Monitoring (SIM) or Tandem MS (MRM) researchgate.netresearchgate.net
Application Pharmacokinetic studies in rat plasma researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of natural products like this compound. While mass spectrometry provides information on molecular weight and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Techniques such as ¹H NMR and ¹³C NMR are used to determine the number and types of protons and carbons in the molecule. Advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms, allowing for the complete assignment of the chemical structure. NMR is also crucial for differentiating between isomers, such as Alisol A 24-acetate and Alisol A 23-acetate, by identifying the exact position of the acetate (B1210297) group on the triterpene skeleton. nih.gov The structural confirmation of related alisols has been achieved by comparing their ¹H and ¹³C NMR data with reported values. mdpi.com

Integrated Analytical Platforms for Complex Sample Analysis

The most powerful approach for analyzing this compound in complex biological or botanical samples involves the use of integrated analytical platforms, most notably Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netresearchgate.net The coupling of UPLC with tandem mass spectrometry (UPLC-MS/MS) represents a state-of-the-art platform for this purpose. researchgate.net

This hyphenated technique leverages the high separation efficiency of UPLC and the high sensitivity and selectivity of tandem mass spectrometry. mdpi.comresearchgate.net This integration allows researchers to simultaneously separate, identify, and quantify this compound along with dozens of other related compounds in a single analytical run. mdpi.comresearchgate.net Such platforms are essential for comprehensive metabolic profiling, pharmacokinetic analyses, and the quality control of herbal medicines containing this compound. researchgate.net

Method Validation and Reproducibility in this compound Research

The reliability and acceptance of analytical data in scientific research hinge on the rigorous validation of the methods used. In the context of this compound analysis, method validation ensures that the chosen analytical procedure is fit for its intended purpose, providing accurate and precise measurements. Reproducibility, a cornerstone of scientific validity, demonstrates that these reliable results can be consistently achieved. This section delves into the critical aspects of method validation and reproducibility for the advanced analytical methodologies employed in this compound research.

The validation of analytical methods for this compound is conducted in accordance with stringent international guidelines, such as those established by the International Council for Harmonisation (ICH). These guidelines outline several key parameters that must be thoroughly evaluated to demonstrate a method's suitability. These parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

While specific, comprehensive validation data for this compound is not extensively detailed in publicly available literature, data from closely related alisol compounds, such as Alisol A 24-acetate and Alisol B 23-acetate, which are often analyzed concurrently, provide valuable insights into the expected performance of analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the predominant techniques for the quantification of these compounds.

A highly sensitive and specific ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the simultaneous determination of several triterpenoids, including Alisol F, in biological matrices. This method demonstrated high accuracy, with reported values between -2.2% and 3.6%, and excellent precision, with a relative standard deviation (RSD) ranging from 0.8% to 3.0%. researchgate.net The multiple reaction monitoring (MRM) mode for Alisol F was identified as m/z 533.3 → 487.3. researchgate.net

Linearity and Range

Linearity assesses the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standard solutions of known concentrations and examining the correlation coefficient (r²) of the resulting calibration curve. For related compounds like Alisol A 24-acetate and Alisol B 23-acetate, excellent linearity has been demonstrated in various studies.

Interactive Table 1: Linearity Data for Alisol A 24-acetate and Alisol B 23-acetate by HPLC-ELSD

Compound Linear Range (μg) Correlation Coefficient (r) Reference
Alisol A 24-acetate 0.330-1.980 0.9995 researchgate.net

Precision

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy

Accuracy is the measure of the closeness of the analytical results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated.

Interactive Table 2: Precision and Accuracy Data for Alisol A 24-acetate in Rat Plasma by LC-MS

Parameter Concentration Levels RSD (%) Accuracy (RE %) Reference
Intra-day Precision Quality Controls < 14.1% - researchgate.net
Inter-day Precision Quality Controls < 14.1% - researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For an HPLC-DAD method developed for related compounds, the LOD and LOQ were found to be in the ranges of 0.01-0.15 μg/mL and 0.05-0.45 μg/mL, respectively. researchgate.net

Reproducibility

Reproducibility is a measure of the precision of a method when it is performed by different analysts, in different laboratories, and with different equipment. It is a critical component for the standardization of analytical procedures for this compound, ensuring that results are comparable and reliable across various research settings. While specific inter-laboratory studies on this compound are not widely reported, the robustness of the analytical methods employed suggests a high potential for reproducibility. Robustness studies, which intentionally introduce small variations in method parameters (e.g., pH of the mobile phase, column temperature) and observe the effect on the results, are indicative of a method's capacity to remain unaffected by such changes and thus its transferability between laboratories.

Molecular Mechanisms of Action: in Vitro and Preclinical Investigations

Anticancer Activities and Associated Mechanisms

Alisol F 24-acetate has demonstrated promising anticancer activities in experimental models, primarily through its ability to reverse multidrug resistance (MDR), induce apoptosis, and enhance the chemosensitivity of cancer cells to conventional chemotherapeutic agents nih.govmdpi.comnih.gov.

Reversal of Multidrug Resistance in Cancer Cell Lines

Multidrug resistance presents a significant challenge in cancer chemotherapy, often leading to treatment failure nih.gov. This compound has been shown to effectively reverse the MDR phenotype in various cancer cell lines, including multidrug-resistant human breast cancer cells (MCF-7/DOX) nih.govmdpi.comnih.govnih.gov. This reversal effect is a key aspect of its potential therapeutic application in overcoming acquired resistance to chemotherapy nih.govmdpi.com.

Inhibition of P-glycoprotein-Mediated Drug Efflux

A primary mechanism by which this compound reverses MDR is through the inhibition of P-glycoprotein (P-gp) nih.govmdpi.comnih.govmybiosource.com. P-gp, an ATP-binding cassette (ABC) transporter, is known to actively pump various anticancer drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy mdpi.comnih.gov. Studies using models like the Caco-2-monolayer cell model, which overexpresses P-gp, have shown that this compound acts as a potent P-gp inhibitor nih.govmdpi.com.

Modulation of Intracellular Drug Accumulation and Nuclear Localization

By inhibiting P-gp-mediated drug efflux, this compound leads to increased intracellular accumulation of chemotherapeutic agents in resistant cancer cells nih.govmdpi.com. Research on MCF-7/DOX cells treated with this compound in combination with doxorubicin (B1662922) demonstrated a significant increase in the intracellular concentration of doxorubicin nih.govmdpi.com. Furthermore, this compound was observed to induce the nuclear migration of doxorubicin, which is crucial for its cytotoxic effect as doxorubicin primarily targets DNA in the nucleus nih.govmdpi.comfishersci.ca. This modulation of intracellular drug distribution contributes significantly to the restoration of chemosensitivity in resistant cells nih.govmdpi.com.

Enhancement of Chemosensitivity to Antineoplastic Agents

The ability of this compound to reverse MDR and induce apoptosis culminates in the enhancement of chemosensitivity of resistant cancer cells to antineoplastic agents nih.govmdpi.comnih.govmdpi.com. Studies have shown that this compound significantly enhances the chemosensitivity of MCF-7/DOX cells to doxorubicin in a concentration-dependent manner nih.govmdpi.com. This effect is attributed to the increased intracellular accumulation and nuclear localization of the co-administered drug, as well as the promotion of apoptosis nih.govmdpi.com.

Here is a table summarizing some of the findings on this compound's effects on chemosensitivity:

Cancer Cell LineChemotherapeutic AgentEffect of this compoundKey Mechanism(s)Reference
MCF-7/DOXDoxorubicinEnhanced chemosensitivityP-gp inhibition, increased intracellular accumulation, induced nuclear localization, promoted apoptosis nih.govmdpi.comnih.gov

Antiviral Properties and Mechanistic Insights

Beyond its anticancer activities, this compound has also demonstrated antiviral properties. Research has indicated its potential against viruses such as the Hepatitis B virus (HBV) medchemexpress.comwjgnet.com. Studies have shown that this compound can inhibit the secretion of HBV surface antigen (HBsAg) and Hepatitis B e antigen (HBeAg) in HepG2.2.15 cells, a cell line that replicates HBV medchemexpress.comwjgnet.com.

The inhibitory activity of this compound on HBV markers is presented with IC₅₀ values:

HBV MarkerIC₅₀ Value (µM)Reference
HBsAg7.7 medchemexpress.comwjgnet.com
HBeAg5.1 medchemexpress.comwjgnet.com

These findings suggest that this compound may interfere with the viral life cycle, specifically impacting the production and secretion of viral antigens medchemexpress.comwjgnet.com. While the precise mechanisms underlying its antiviral effects require further comprehensive investigation, these preclinical data highlight the potential of this compound as a compound with dual anticancer and antiviral activities.

Inhibition of Hepatitis B Virus (HBV) Antigen Secretion

This compound has demonstrated inhibitory effects on the secretion of Hepatitis B virus (HBV) antigens, specifically the HBV surface antigen (HBsAg) and HBV e antigen (HBeAg). Studies using HepG2.2.15 cells, a cell line that secretes HBV antigens, have shown that this compound can reduce the levels of these antigens in a dose-dependent manner.

Research indicates that this compound inhibits HBsAg secretion with an IC₅₀ value of 7.7 µM and HBeAg secretion with an IC₅₀ value of 5.1 µM. Another study reported an IC₅₀ value of 0.6 µM for HBsAg secretion and 8.5 µM for HBeAg secretion. These findings suggest that this compound interferes with the processes by which infected cells release viral antigens.

HBV AntigenIC₅₀ (µM) - Study 1IC₅₀ (µM) - Study 2
HBsAg7.70.6
HBeAg5.18.5

Modulation of Lipid Metabolism

This compound has been investigated for its potential to modulate lipid metabolism, with a specific focus on its effects on enzymes involved in lipid digestion.

Pancreatic Lipase (B570770) Inhibition

Studies have evaluated the inhibitory activity of this compound against pancreatic lipase, a key enzyme responsible for the hydrolysis of dietary fats in the digestive system. Inhibition of pancreatic lipase can reduce the absorption of triglycerides.

In vitro evaluations have shown that this compound exhibits inhibitory activity against pancreatic lipase. The IC₅₀ value for the inhibition of pancreatic lipase by this compound has been reported as 45.5 µM. This suggests a moderate inhibitory effect on the enzyme.

EnzymeIC₅₀ (µM)
Pancreatic Lipase45.5

General Biological Activities Attributed to this compound

Beyond its effects on viral antigens and lipid metabolism, this compound has been associated with other general biological activities, including anti-inflammatory, antioxidant, and hepatoprotective potential.

Anti-inflammatory Effects

This compound is reported to possess anti-inflammatory properties. While specific detailed mechanisms for this compound are still being elucidated, triterpenoids from Alisma orientale, including acetate (B1210297) derivatives, are generally known for their anti-inflammatory actions. Studies on related compounds like Alisol A 24-acetate suggest involvement in regulating inflammatory responses by influencing pathways such as AMPK/mTOR and reducing the production of inflammatory cytokines like TNF-α and IL-6.

Antioxidant Properties

Antioxidant activity has also been attributed to this compound. Triterpenoids from Alisma orientale have shown antioxidant effects, potentially by reducing reactive oxygen species (ROS) production and increasing the activity of antioxidant enzymes. Research on Alisol A 24-acetate, a related compound, indicates it can decrease ROS production and increase the activities of antioxidant enzymes such as SOD, CAT, and GSH-px.

Hepatoprotective Potential

This compound is suggested to have hepatoprotective potential. While direct detailed studies specifically on this compound's hepatoprotective mechanisms are limited in the provided information, other triterpenoids from Alisma orientale, such as Alisol A and Alisol B 23-acetate, have demonstrated efficacy in reducing liver injury and treating conditions like nonalcoholic fatty liver disease (NAFLD) in animal models. Alisol B 23-acetate also reveals hepatoprotective properties. Alisol A 24-acetate has been shown to prevent hepatic steatosis and metabolic disorders in HepG2 cells by decreasing lipid accumulation and inhibiting inflammatory cytokines. These findings on related compounds support the potential for this compound to also exert protective effects on the liver.

Structure Activity Relationship Sar Studies and Molecular Design

Correlating Specific Structural Motifs with Biological Activities

One of the most notable activities of Alisol F 24-acetate is its ability to reverse multidrug resistance (MDR) in cancer cells, a phenomenon often mediated by the overexpression of P-glycoprotein (P-gp), an efflux pump that expels chemotherapeutic drugs from cancer cells. researchgate.net The structure-activity relationship (SAR) of alisol compounds in P-gp inhibition highlights the importance of the side chain at the C-17 position. The presence of an α,β-unsaturated ketone moiety in the side chain of many bioactive natural products is often associated with their biological activities. In this compound, the specific configuration of the side chain, including the acetate (B1210297) group at C-24, is believed to be critical for its interaction with P-gp.

The anti-hepatitis B virus (HBV) activity of this compound further underscores the importance of its structural features. It has been shown to inhibit the secretion of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg). medchemexpress.com The mechanism of this antiviral activity is thought to involve the modulation of host cellular pathways that the virus exploits for its replication and assembly. The lipophilicity conferred by the acetate group, combined with the specific spatial arrangement of hydroxyl groups on the steroid-like core, likely facilitates its entry into hepatocytes and its interaction with viral or host proteins.

Identification of Pharmacophoric Elements for Specific Bioactivities

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For this compound, its P-gp inhibitory activity is a key area of pharmacophore modeling. The general pharmacophore for P-gp inhibitors often includes hydrophobic regions, hydrogen bond acceptors, and sometimes hydrogen bond donors, arranged in a specific spatial orientation. nih.gov

Based on the structure of this compound and in comparison with other known P-gp inhibitors, a putative pharmacophore model can be proposed. The key elements would likely include:

Hydrophobic Core: The tetracyclic protostane (B1240868) skeleton provides a large, rigid, and lipophilic scaffold that can engage in hydrophobic interactions with the transmembrane domains of P-gp.

Hydrogen Bond Acceptors: The carbonyl groups of the acetate at C-24 and potentially other oxygen-containing functionalities on the molecule can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the binding pocket of P-gp.

Specific Spatial Arrangement: The distance and relative orientation between the hydrophobic core and the hydrogen bond acceptors are critical for optimal binding and inhibition of P-gp.

Molecular docking studies on similar alisol compounds have suggested that these molecules bind to the large, polyspecific drug-binding pocket of P-gp. The flexibility of the side chain, where the 24-acetate group is located, may allow the molecule to adopt a conformation that effectively blocks the efflux channel or interferes with the conformational changes required for drug transport.

Rational Design and Synthesis of this compound Analogues for Enhanced Activity

The understanding of the SAR and pharmacophoric elements of this compound opens the door for the rational design and synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic properties. The goal of such medicinal chemistry efforts is to optimize the interaction of the molecule with its biological targets while minimizing off-target effects.

One approach to designing more potent P-gp inhibitors based on the this compound scaffold would be to modify the side chain at C-17. For example, replacing the 24-acetate group with other ester functionalities of varying chain lengths and electronic properties could modulate the lipophilicity and hydrogen-bonding capacity of the molecule, potentially leading to enhanced binding to P-gp. Furthermore, the synthesis of derivatives with modifications to the α,β-unsaturated ketone system could also impact activity.

In the context of anti-HBV drug development, synthetic modifications could focus on the hydroxyl groups of the protostane core. Selective protection, deoxygenation, or introduction of new functional groups at these positions could lead to analogues with improved antiviral efficacy. For instance, the synthesis of a series of Alisol A derivatives has shown that simple modifications can lead to compounds with potent anti-HBV activity. nih.gov A similar strategy could be applied to this compound.

The table below summarizes the biological activities of this compound and a closely related compound, providing a basis for SAR discussion.

CompoundBiological ActivityTargetIC50 / Effect
This compound Anti-HBVHBsAg secretion7.7 µM medchemexpress.com
Anti-HBVHBeAg secretion5.1 µM medchemexpress.com
P-gp InhibitionReversal of MDRPotent inhibitor researchgate.net
Alisol B 23-acetate P-gp InhibitionReversal of MDRComparable to this compound researchgate.net

Future research in the rational design of this compound analogues will likely involve a combination of synthetic chemistry, computational modeling, and biological evaluation to develop new therapeutic agents for the treatment of cancer and viral infections.

Emerging Research Directions and Potential Applications

Integration with Modern Drug Discovery Paradigms

The therapeutic potential of Alisol F 24-acetate, particularly as a chemosensitizer, aligns well with contemporary drug discovery paradigms that emphasize combination therapies and overcoming drug resistance. Its most notable activity in this context is the inhibition of P-glycoprotein (P-gp), a key transporter in the ATP-binding cassette (ABC) family responsible for multidrug resistance (MDR) in cancer cells. researchgate.net By inhibiting this efflux pump, this compound can be developed as an adjunct to conventional chemotherapy, enhancing the efficacy of existing anticancer drugs. researchgate.net

Modern drug discovery increasingly relies on computational methods and network pharmacology to identify and validate novel therapeutic agents and synergistic drug combinations. researchgate.net The integration of this compound into these paradigms could involve:

Computational Docking and Molecular Dynamics: Simulating the interaction between this compound and P-glycoprotein or other potential targets to refine its mechanism of action and guide the design of more potent derivatives.

Network-Based Approaches: Utilizing systems biology to analyze how this compound influences cellular signaling networks. This can help predict synergistic effects when combined with other drugs and identify patient populations most likely to respond to treatment. researchgate.net

High-Throughput Screening: Screening this compound in combination with libraries of approved chemotherapeutic agents against various cancer cell lines to empirically discover effective synergistic pairings.

Strategies for Enhancing Bioavailability and Efficacy in Research Models

A significant hurdle for many natural product-based therapeutic agents is their suboptimal bioavailability. While specific pharmacokinetic data for this compound is limited, research on its effects in preclinical models provides insights into potential strategies for enhancing its delivery and efficacy. In vitro studies using Caco-2 cell monolayers, a model for the intestinal barrier, have shown that this compound can increase the absorption of other compounds, such as digoxin, by inhibiting efflux transporters. medchemexpress.com This suggests that its own transport and absorption could be a key area for optimization.

Future research may focus on several strategies to improve the compound's performance in research models:

Advanced Formulation Technologies: The development of novel drug delivery systems, such as solid dispersions, cyclodextrin (B1172386) inclusions, or nanoformulations (e.g., liposomes, nanoparticles), could improve the solubility and absorption of this compound. mdpi.com

Structural Modification: Medicinal chemistry approaches could be employed to create derivatives or prodrugs of this compound with improved pharmacokinetic properties without compromising its biological activity. mdpi.com

Combination with Permeability Enhancers: Co-administration with agents that modulate tight junctions or inhibit gut metabolism could increase systemic exposure.

Unexplored Biological Targets and Signaling Pathways

The currently known biological activities of this compound hint at a broader range of molecular interactions that remain to be fully elucidated. Its established activities include proapoptotic effects in cancer cells and anti-viral activity against the Hepatitis B virus (HBV), where it inhibits the secretion of HBsAg and HBeAg antigens. medchemexpress.commdpi.commedchemexpress.cn

While the direct molecular targets for these effects are not fully known, research on structurally similar alisol triterpenoids provides a roadmap for future investigation. Related compounds like Alisol A 24-acetate and Alisol B 23-acetate have been shown to modulate several key signaling pathways implicated in various diseases. nih.govnih.govmdpi.com Potential unexplored pathways and targets for this compound could include:

AMPK/mTOR Pathway: This pathway is a central regulator of cellular metabolism, growth, and autophagy. Modulation of this pathway could explain potential effects in metabolic diseases and cancer. nih.govnih.gov

PI3K/AKT Signaling: A critical pathway for cell survival, proliferation, and apoptosis. Its inhibition is a major goal in cancer therapy. nih.gov

Farnesoid X Receptor (FXR): A nuclear receptor involved in bile acid and lipid metabolism, which is a target for treating non-alcoholic steatohepatitis (NASH). mdpi.com

Inflammatory Pathways (e.g., JNK/NF-κB): Investigating the effect of this compound on inflammatory signaling could reveal potential applications in chronic inflammatory diseases. mdpi.com

The table below summarizes the known activities of this compound and the implicated pathways of related alisol compounds, suggesting promising areas for future research.

CompoundKnown/Potential Biological ActivityAssociated Signaling Pathway/Target
This compound Anti-Hepatitis B Virus (HBV) ActivityInhibition of HBsAg and HBeAg secretion
Proapoptotic ActivityTo be elucidated
P-glycoprotein InhibitionABC transporter efflux pump
Alisol A 24-acetateNeuroprotection, Anti-inflammatoryPI3K/AKT
Amelioration of OsteoarthritisAMPK/mTOR
Improvement of Hepatic Lipid DepositionABCA1/ABCG1
Alisol BAttenuation of NASHRARα-PPARγ-CD36, JNK/NF-κB
Alisol B 23-acetateReversal of Multidrug ResistanceP-glycoprotein

This table presents data for this compound and related compounds to highlight potential research directions.

Role in Overcoming Therapeutic Resistance in Experimental Models

One of the most well-documented activities of this compound is its ability to counteract multidrug resistance (MDR) in cancer cells. researchgate.net MDR is a primary cause of chemotherapy failure. The mechanism involves the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove cytotoxic drugs from cancer cells, reducing their intracellular concentration and effectiveness.

Experimental studies have demonstrated that this compound acts as a potent P-gp inhibitor. researchgate.net In doxorubicin-resistant human breast cancer cells (MCF-7/DOX), this compound has been shown to:

Increase Intracellular Drug Accumulation: By blocking P-gp, it prevents the efflux of doxorubicin (B1662922), leading to higher concentrations of the drug within the resistant cells. medchemexpress.com

Enhance Chemosensitivity: The increased drug accumulation restores the sensitivity of the resistant cells to doxorubicin, leading to enhanced apoptosis. researchgate.netmedchemexpress.com

Promote Nuclear Accumulation: It facilitates the buildup of doxorubicin in the nucleus, where the drug exerts its cytotoxic effects on DNA. researchgate.net

These findings establish this compound as a promising chemosensitizing agent. Its ability to reverse the MDR phenotype in experimental models suggests its potential for use in combination therapies to treat refractory cancers. researchgate.net

The table below details the observed effects of this compound in a doxorubicin-resistant breast cancer cell line model.

Experimental ModelTreatmentKey FindingReference
MCF-7/DOX CellsThis compound + DoxorubicinIncreased intracellular accumulation of doxorubicin. medchemexpress.com
MCF-7/DOX CellsThis compound + DoxorubicinEnhanced chemosensitivity and apoptosis. researchgate.netmedchemexpress.com
MCF-7/DOX CellsThis compound + DoxorubicinReversal of P-glycoprotein-mediated drug efflux. researchgate.net

Prospects for Advanced Preclinical Model Development

To date, the investigation of this compound has primarily utilized in vitro models, such as cancer cell lines (e.g., MCF-7/DOX) and intestinal barrier models (e.g., Caco-2). researchgate.netmedchemexpress.com While these models are crucial for initial mechanism-of-action studies, translating these findings toward clinical application requires evaluation in more complex and physiologically relevant systems.

The development of advanced preclinical models is a critical next step. Future research should consider:

Patient-Derived Xenografts (PDXs): PDX models, where patient tumor tissue is implanted into immunodeficient mice, maintain the heterogeneity and microenvironment of the original tumor. nih.govpersist-seq.org Evaluating this compound in PDX models of resistant cancers would provide more robust data on its efficacy as a chemosensitizer.

Patient-Derived Organoids (PDOs): These three-dimensional cultures derived from patient tumors can be used for higher-throughput screening of drug combinations and can better predict patient response than traditional 2D cell cultures. nih.govmonash.edu

Humanized Mouse Models: To study the interplay between this compound, cancer cells, and the human immune system, xenograft models established in mice with a reconstituted human immune system would be invaluable.

In Vivo Models for Viral Hepatitis: To expand on the promising anti-HBV activity, chronic HBV infection models in mice or woodchucks would be necessary to assess the compound's ability to reduce viral load and liver pathology in a living organism.

By leveraging these advanced models, researchers can gain a more comprehensive understanding of the therapeutic potential and limitations of this compound, accelerating its path from the laboratory toward potential clinical investigation.

Q & A

Q. What is the structural characterization of Alisol F 24-acetate, and how is it identified in plant extracts?

this compound (CAS: 443683-76-9) is a protostane-type triterpenoid with the molecular formula C32H50O6 and a molecular weight of 530.743 g/mol . Structural identification relies on advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) for stereochemical analysis and mass spectrometry (MS) for molecular fragmentation patterns. For plant extraction, it is isolated from Alisma orientale rhizomes using silica gel chromatography and reversed-phase HPLC, with purity validation via UPLC-QQQ-MS .

Q. What are the primary bioactivities of this compound in preclinical models?

Key bioactivities include:

  • Antiviral effects : Inhibition of HBV surface antigen (HBsAg) and HBeAg secretion in hepatocytes (IC50 = 7.7 µM and 5.1 µM, respectively) .
  • Anti-lipidemic activity : Reduction of hepatic triglyceride (TG) accumulation in hyperlipidemic models via ABCA1/ABCG1 pathway modulation .
  • Apoptosis induction : Pro-apoptotic effects in cancer cell lines, though mechanistic details (e.g., ROS generation, DNA damage) require further study .

Advanced Research Questions

Q. How can researchers design experiments to study this compound’s impact on lipid metabolism?

  • In vitro : Use HepG2 cells treated with free fatty acids (FFA) to induce steatosis. Measure lipid accumulation via Oil Red O staining and TG quantification. Dose-response curves (e.g., 10–50 µM this compound) assess efficacy .
  • In vivo : Employ high-fat diet (HFD)-fed mice. Evaluate hepatic lipid deposition through H&E staining and serum lipid profiling (ELISA for LDL, HDL, total cholesterol). Validate mechanistic pathways (e.g., ABCA1/ABCG1) using RT-qPCR and Western blotting .

Q. What methodologies resolve contradictions in reported mechanisms of this compound’s anti-lipidemic effects?

Discrepancies arise from model-specific responses. For example:

  • In HepG2 cells, lipid reduction correlates with PPARγ inhibition , while in mice, ABCA1 upregulation dominates .
  • Transcriptome-metabolome integration can clarify context-dependent pathways. For instance, RNA-Seq analysis of liver tissue combined with UPLC-MS-based lipidomics identifies tissue-specific regulatory networks .

Q. How is this compound quantified in pharmacokinetic studies?

  • UPLC-Q-TRAP-MS/MS is used to measure plasma concentrations post-administration. Key parameters include:
    • Linear range : 0.1–100 ng/mL.
    • Lower limit of quantification (LLOQ) : 0.1 ng/mL.
  • Metabolite identification involves phase I (oxidation) and phase II (glucuronidation) profiling in rat serum .

Q. What advanced techniques elucidate this compound’s interaction with cellular targets?

  • Fluorescence spectroscopy and molecular docking assess DNA binding (e.g., p53 interaction studies). Competitive assays with chemotherapeutics (e.g., doxorubicin) evaluate P-glycoprotein (P-gp) inhibition in multidrug-resistant cancer models .
  • ROS/DNA damage assays (e.g., comet assay) link apoptosis to oxidative stress in TNBC cells .

Methodological Considerations

  • Dose optimization : Cytotoxicity screening (e.g., CCK-8 assay) is critical. For example, >20 µM this compound reduces HepG2 viability by 30%, necessitating subtoxic doses for chronic studies .
  • Negative controls : Include solvent-only groups (e.g., DMSO) and FFA/ox-LDL-treated cohorts without intervention .
  • Statistical rigor : Multi-omics validation (e.g., qRT-PCR for transcriptome data) minimizes false positives .

Contradictions and Knowledge Gaps

  • Dual roles in lipid metabolism : While this compound reduces hepatic TG, its effect on systemic cholesterol remains unclear. Contrasting results in in vitro (HepG2) vs. in vivo (mouse) models suggest tissue-specific mechanisms .
  • Cancer vs. metabolic studies : Apoptosis induction (IC50 ~7 µM) conflicts with anti-lipidemic doses (10–50 µM), implying target selectivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.